![molecular formula C15H24N2O B1517855 乙基({[4-(4-甲氧基哌啶-1-基)苯基]甲基})胺 CAS No. 1096865-58-5](/img/structure/B1517855.png)
乙基({[4-(4-甲氧基哌啶-1-基)苯基]甲基})胺
描述
Ethyl({[4-(4-methoxypiperidin-1-yl)phenyl]methyl})amine is a chemical compound with the molecular formula C15H24N2O It is a derivative of piperidine and contains an ethyl group attached to a benzyl group, which is further connected to a methoxypiperidinyl moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Ethyl({[4-(4-methoxypiperidin-1-yl)phenyl]methyl})amine typically begins with 4-methoxypiperidine and 4-(bromomethyl)phenyl ethylamine.
Reaction Steps: The reaction involves the nucleophilic substitution of the bromomethyl group with the piperidine ring, followed by the formation of the ethylamine moiety.
Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of Ethyl({[4-(4-methoxypiperidin-1-yl)phenyl]methyl})amine involves scaling up the laboratory synthesis methods. Large-scale reactors are used, and the reaction conditions are optimized for higher yields and purity. Continuous flow chemistry techniques may also be employed to enhance production efficiency.
Types of Reactions:
Oxidation: Ethyl({[4-(4-methoxypiperidin-1-yl)phenyl]methyl})amine can undergo oxidation reactions to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the ethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium cyanide or iodide are used, often in polar aprotic solvents.
Major Products Formed:
Oxidation Products: Ethyl({[4-(4-methoxypiperidin-1-yl)phenyl]methyl})amine oxide.
Reduction Products: Ethyl({[4-(4-methoxypiperidin-1-yl)phenyl]methyl})amine hydride.
Substitution Products: Various substituted piperidines depending on the nucleophile used.
科学研究应用
Ethyl({[4-(4-methoxypiperidin-1-yl)phenyl]methyl})amine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting neurological disorders.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
作用机制
The mechanism by which Ethyl({[4-(4-methoxypiperidin-1-yl)phenyl]methyl})amine exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.
Pathways: It can influence signaling pathways related to neurotransmission, inflammation, and other biological processes.
相似化合物的比较
Ethyl({[4-(4-methoxypiperidin-1-yl)phenyl]methyl})amine is compared with similar compounds to highlight its uniqueness:
Similar Compounds: Piperidine derivatives, benzylamines, and methoxypiperidines.
Uniqueness: Its specific structural features, such as the combination of the ethylamine and methoxypiperidinyl groups, contribute to its distinct chemical and biological properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
N-[[4-(4-methoxypiperidin-1-yl)phenyl]methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-3-16-12-13-4-6-14(7-5-13)17-10-8-15(18-2)9-11-17/h4-7,15-16H,3,8-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAZLXMCUDNBRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(C=C1)N2CCC(CC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-methoxyethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B1517772.png)



![2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B1517778.png)


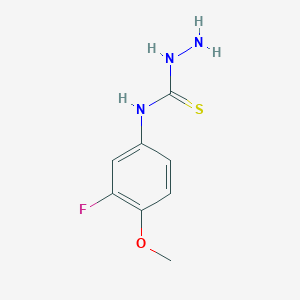

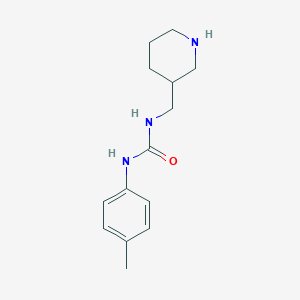
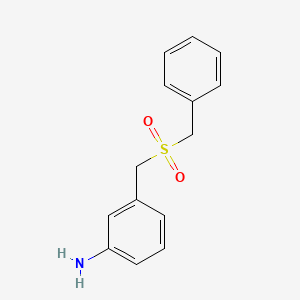
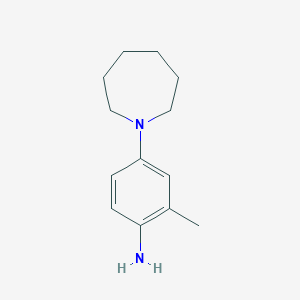
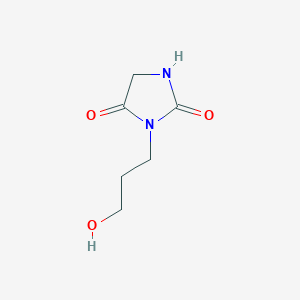
![2-[(2-Amino-4-bromophenyl)(methyl)amino]ethanol](/img/structure/B1517792.png)
